molecular formula C14H23BO4 B150986 (2,4-Dibutoxyphenyl)boronic acid CAS No. 870778-89-5

(2,4-Dibutoxyphenyl)boronic acid

Cat. No. B150986
M. Wt: 266.14 g/mol
InChI Key: RZGMDQYKUFKOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dibutoxyphenyl)boronic acid is a derivative of boronic acid, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. The unique feature of boronic acids is their ability to form reversible covalent bonds with diols and other Lewis bases, which makes them valuable in various chemical reactions and applications in material science.

Synthesis Analysis

Boronic acids, including (2,4-Dibutoxyphenyl)boronic acid, are typically synthesized through reactions involving organoboranes or via direct borylation of aromatic compounds. The synthesis often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is a widely used method for creating carbon-carbon bonds between aryl halides and boronic acids .

Molecular Structure Analysis

The molecular structure of (2,4-Dibutoxyphenyl)boronic acid includes a phenyl ring with two butoxy groups at the 2 and 4 positions, and a boronic acid group. The boronic acid group is capable of forming reversible bonds with diols, which is a key feature that influences its reactivity and applications in molecular self-assembly .

Chemical Reactions Analysis

Boronic acids are involved in a variety of chemical reactions. One of the most significant is their role in the Suzuki coupling, which is used to synthesize biphenyls and other complex aromatic compounds . Additionally, boronic acids can catalyze dehydrative condensation reactions between carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid, which suggests that similar ortho-substituted boronic acids might share this catalytic ability .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their ability to form reversible bonds with diols. This property is utilized in the construction of complex molecular architectures, such as macrocycles, cages, and polymers, through one-pot reactions that rely on reversible condensation . The reversibility of these interactions is crucial for the formation of thermodynamically stable structures and allows for the correction of errors during the assembly process .

Scientific Research Applications

Carbohydrate Recognition and Sensing

(2,4-Dibutoxyphenyl)boronic acid is part of a class of boronic acids known for their ability to bind carbohydrates. This characteristic is leveraged in the design of receptors and sensors for cell-surface glycoconjugates. A study found that ortho-hydroxyalkyl arylboronic acids, to which (2,4-Dibutoxyphenyl)boronic acid belongs, can complex with hexopyranosides, particularly through their 4,6-diols, under physiologically relevant conditions. This behavior is crucial for developing oligomeric receptors that can selectively recognize cell-surface glycoconjugates (Dowlut & Hall, 2006).

Fluorescent Chemosensors

(2,4-Dibutoxyphenyl)boronic acid is also relevant in the field of fluorescent chemosensors. Boronic acids, including (2,4-Dibutoxyphenyl)boronic acid, interact with diols to form cyclic structures, making them effective reporters in fluorescent sensors for detecting carbohydrates and bioactive substances. These sensors are used in diverse applications, including biomedical diagnostics (Huang et al., 2012).

Sensing and Therapeutic Applications

The versatile interactions of boronic acids with diols and Lewis bases such as fluoride or cyanide anions have enabled their use in various sensing applications. This includes homogeneous assays and heterogeneous detection, which can be applied at the interface of the sensing material or within the bulk sample. Furthermore, these interactions are utilized in biological labeling, protein manipulation and modification, separation, and the development of therapeutics (Lacina, Skládal, & James, 2014).

Boronic Acid-Catalyzed Reactions

(2,4-Dibutoxyphenyl)boronic acid can be utilized as a catalyst in various organic reactions. Boronic acids can form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation in organic reactions. This catalytic property is used to form amides from amines, cycloadditions, conjugate additions with unsaturated carboxylic acids, and in selective Friedel-Crafts-type reactions (Hall, 2019).

Biomedical and Pharmaceutical Applications

In the biomedical field, (2,4-Dibutoxyphenyl)boronic acid derivatives have potential applications in treating various diseases, including HIV, obesity, diabetes, and cancer. The unique reactivity, solubility, and responsive nature of boronic acid-containing polymers make them valuable in the preparation of new biomaterials for these applications (Cambre & Sumerlin, 2011).

Safety And Hazards

While specific safety data for “(2,4-Dibutoxyphenyl)boronic acid” is not available, boronic acids are generally considered harmful if swallowed . They can cause skin and eye irritation, and inhalation can lead to respiratory issues . It is recommended to use personal protective equipment when handling boronic acids and to avoid dust formation .

properties

IUPAC Name

(2,4-dibutoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO4/c1-3-5-9-18-12-7-8-13(15(16)17)14(11-12)19-10-6-4-2/h7-8,11,16-17H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGMDQYKUFKOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCCCC)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584631
Record name (2,4-Dibutoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dibutoxyphenyl)boronic acid

CAS RN

870778-89-5
Record name (2,4-Dibutoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibutoxyphenylboronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-Dibutoxyphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2,4-Dibutoxyphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2,4-Dibutoxyphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2,4-Dibutoxyphenyl)boronic acid
Reactant of Route 5
(2,4-Dibutoxyphenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2,4-Dibutoxyphenyl)boronic acid

Citations

For This Compound
5
Citations
G Koyyada, R Kumar Chitumalla, S Thogiti, JH Kim… - Molecules, 2019 - mdpi.com
Herein, we report the design and synthesis strategy of a new class of five EDOT based co-sensitizers (CSGR1-5) by introducing different donors (2,3,4-trimethoxypheny, 2,4-…
Number of citations: 23 www.mdpi.com
H Tian, I Bora, X Jiang, E Gabrielsson… - Journal of Materials …, 2011 - pubs.rsc.org
Four organic dyes bearing the phenoxazine chromophore have been synthesized and applied in dye-sensitized solar cells (DSCs). The effect of different dye structures on the …
Number of citations: 86 pubs.rsc.org
A Baumann, C Curiac, JH Delcamp - ChemSusChem, 2020 - Wiley Online Library
“The Hagfeldt donor” is a bulky triarylamine building block with four alkyl chains in a 3‐dimensional arrangement that is used with organic dyes in dye‐sensitized solar cells (DSCs) in …
X Yang, J Zhao, L Wang, J Tian, L Sun - RSC Advances, 2014 - pubs.rsc.org
D–π–A and D–A–π–A-structured organic dyes represent different developmental directions of photosensitizers in dye-sensitized solar cells (DSSCs). In this work, two phenothiazine …
Number of citations: 43 pubs.rsc.org
A Baumann - 2019 - egrove.olemiss.edu
With current energy demands being met through the utilization of energy sources such as petroleum, natural gas, and coal, the non-renewable nature of these sources will eventually …
Number of citations: 0 egrove.olemiss.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.